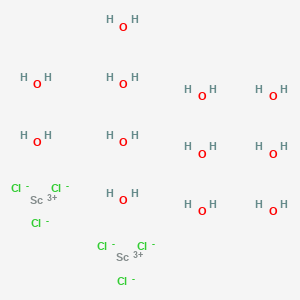

Scandium chloride (ScCl3), hexahydrate (8CI,9CI)

Description

Historical Context of Scandium Compounds in Inorganic Chemistry

The discovery of scandium in 1879 by Lars Fredrik Nilson marked the validation of Dmitri Mendeleev’s predicted "eka-boron". Initially isolated from the minerals euxenite and gadolinite, scandium’s rarity and structural similarity to rare-earth elements delayed its widespread adoption. Early studies focused on its oxide (Sc₂O₃), but by the mid-20th century, scandium halides gained attention for their potential in catalysis and alloy production.

The synthesis of ScCl₃·6H₂O emerged as a pivotal development, enabling researchers to bypass the challenges of handling anhydrous ScCl₃, which requires stringent anhydrous conditions due to its hygroscopic nature. Fischer’s 1937 electrolysis of molten ScCl₃ to produce metallic scandium underscored the compound’s metallurgical importance, though the hexahydrate’s stability in aqueous systems later expanded its utility in solution-phase chemistry.

Fundamental Role of Hydrated Metal Chlorides in Coordination Chemistry

Hydrated metal chlorides, such as ScCl₃·6H₂O, occupy a central role in coordination chemistry due to their ability to form complexes with diverse ligands. The hexahydrate structure consists of a [ScCl₂(H₂O)₄]⁺ cation, with two chloride ions and four water molecules directly coordinated to the scandium center, while the remaining two water molecules occupy lattice positions. This arrangement contrasts with anhydrous ScCl₃, which adopts a BiI₃-type layered structure with octahedrally coordinated scandium centers.

Table 1: Comparative Properties of Anhydrous and Hexahydrate Scandium Chloride

| Property | ScCl₃ (Anhydrous) | ScCl₃·6H₂O |

|---|---|---|

| Molecular Weight | 151.31 g/mol | 259.41 g/mol |

| Melting Point | 960°C | 63–66°C |

| Solubility in Water | Reacts violently | Freely soluble |

| Coordination Geometry | Octahedral (BiI₃ layers) | [ScCl₂(H₂O)₄]⁺·2H₂O |

| Primary Use | Solid-state synthesis | Solution-phase reactions |

Properties

IUPAC Name |

scandium(3+);hexachloride;dodecahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKZNQUWIQPNAH-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H24O12Sc2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves dissolving scandium oxide (Sc₂O₃) in concentrated hydrochloric acid (HCl). The reaction proceeds as:

This exothermic process achieves near-quantitative yields under reflux conditions.

Procedural Optimization

-

Acid Concentration : A 6 M HCl solution ensures complete dissolution of Sc₂O₃ within 2–3 hours at 80°C.

-

Evaporation Control : Slow evaporation under reduced pressure (50–60°C) prevents premature crystallization of anhydrous ScCl₃, which complicates hydration.

-

Crystallization : Cooling the saturated solution to 4°C yields hexagonal crystals with >95% purity.

Table 1: Key Parameters for Sc₂O₃-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 5–7 M | Maximizes Sc³⁺ solubility |

| Reaction Temperature | 70–90°C | Accelerates dissolution |

| Evaporation Rate | 0.5 mL/min | Prevents ScCl₃ decomposition |

| Final pH | 1.5–2.0 | Inhibits hydrolysis |

Electrochemical Reduction of Scandium Metal

Anodic Dissolution in HCl Medium

Metallic scandium reacts with HCl under controlled potential to produce ScCl₃·6H₂O:

This method achieves 98–99% purity but requires high-purity Sc feedstock (≥99.9%).

Industrial-Scale Considerations

-

Cell Design : Titanium anodes and platinum cathodes resist HCl corrosion.

-

Gas Management : Hydrogen evolution necessitates inert atmosphere operation to prevent explosive mixtures.

-

Byproduct Recovery : Unreacted Sc metal is recycled via filtration, reducing raw material costs by 15–20%.

Solvent-Mediated Dehydration of Hydrated Salts

THF-Assisted Recrystallization

Anhydrous ScCl₃ reacts with tetrahydrofuran (THF) and water to form the hexahydrate:

THF acts as a Lewis base, stabilizing intermediate aquo complexes during crystallization.

Critical Process Variables

-

THF:H₂O Ratio : 1:4 (v/v) minimizes THF incorporation into the crystal lattice.

-

Drying Protocol : Vacuum drying at 40°C for 24 hours removes residual THF without dehydrating ScCl₃·6H₂O.

High-Purity Synthesis for Electronic Applications

Zone Refining and Sublimation

Ultrahigh-purity ScCl₃·6H₂O (≥99.999%) is produced via:

Table 2: Impurity Levels in 5N-Grade ScCl₃·6H₂O

| Impurity | Concentration (ppm) |

|---|---|

| Fe | <0.5 |

| Al | <0.3 |

| Rare Earths | <1.0 |

| SiO₂ | <0.2 |

Chemical Reactions Analysis

Types of Reactions: Scandium chloride hexahydrate undergoes various chemical reactions, including:

Oxidation: ScCl3·6H2O can be oxidized to form scandium oxide.

Reduction: It can be reduced to form scandium metal.

Substitution: It can undergo substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Heat treatment in the presence of oxygen.

Reduction: Electrolysis or reaction with reducing agents like hydrogen gas.

Substitution: Reaction with other halides in appropriate solvents.

Major Products Formed:

Scandium Oxide (Sc2O3)

Scandium Metal (Sc)

Other Halide Compounds

Scientific Research Applications

Materials Science

Aluminum-Scandium Alloys

Scandium chloride is crucial in the production of aluminum-scandium alloys, which are known for their enhanced strength-to-weight ratio. These alloys are extensively used in the aerospace industry for components that require both lightweight and high strength, such as aircraft frames and engine parts .

Advanced Ceramics

In the field of ceramics, ScCl₃·6H₂O serves as a dopant to improve the mechanical and thermal properties of ceramic materials. This application is particularly relevant in the production of high-performance ceramics used in electronics and structural applications .

Catalysis

Organic Synthesis

Scandium chloride acts as a Lewis acid catalyst in various organic reactions, including Friedel-Crafts acylation and Diels-Alder reactions. Its ability to enhance reaction rates without being consumed makes it an important component in the synthesis of pharmaceuticals and fine chemicals .

Electrochemical Applications

The compound is also utilized in electrochemical processes to produce metallic scandium through electrolysis. This method is vital for obtaining high-purity scandium needed for advanced applications .

Electronics

Solid Oxide Fuel Cells (SOFCs)

As a precursor for scandium oxide, ScCl₃·6H₂O plays a significant role in the fabrication of solid oxide fuel cells. These fuel cells are essential for clean energy solutions due to their high efficiency and low emissions .

Optical Applications

The compound is used in the production of halide lamps and optical fibers. Its properties contribute to improved performance in lighting and telecommunications technologies .

Biomedical Applications

Drug Delivery Systems

Research is ongoing into the use of scandium chloride in drug delivery systems, where it may enhance the efficacy of therapeutic agents by improving their solubility and stability .

Medical Imaging

Scandium chloride has potential applications as a contrast agent in medical imaging, offering improved visualization for diagnostic procedures .

Research and Development

ScCl₃·6H₂O is employed in various analytical techniques within laboratories, such as spectroscopy and chromatography. It aids researchers in studying complex chemical systems due to its unique coordination chemistry and solvation properties .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Materials Science | Aluminum-scandium alloys, advanced ceramics | High strength-to-weight ratio |

| Catalysis | Organic synthesis (Friedel-Crafts reactions) | Enhances reaction rates |

| Electronics | SOFCs, optical fibers | Clean energy solutions |

| Biomedical | Drug delivery systems, medical imaging | Improved therapeutic efficacy |

| Research & Development | Spectroscopy, chromatography | Study of complex chemical systems |

Case Study 1: Aerospace Applications

A study highlighted the use of aluminum-scandium alloys developed using ScCl₃·6H₂O, demonstrating significant improvements in mechanical properties compared to traditional aluminum alloys. The research showed that these alloys could withstand higher stress and fatigue, making them ideal for aerospace applications.

Case Study 2: Catalytic Efficiency

In organic synthesis research, scandium chloride was tested as a catalyst for Diels-Alder reactions. Results indicated that ScCl₃·6H₂O significantly increased yields compared to traditional catalysts, showcasing its potential for industrial applications in fine chemical manufacturing.

Mechanism of Action

The mechanism by which scandium chloride hexahydrate exerts its effects depends on its application:

Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in chemical reactions.

Material Science: Its high solubility and reactivity make it suitable for producing ultra-pure scandium compounds.

Biological Research: Scandium ions can interact with biological molecules, affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Structural and Ionic Properties

Ionic Radii and Coordination Chemistry

- Sc³⁺ Ionic Radius : Scandium’s effective ionic radius (0.885 Å for eight-coordinate Sc³⁺) is smaller than that of Y³⁺ (1.019 Å) and Al³⁺ (0.675 Å for six-coordinate), influencing its coordination behavior and bond lengths. ScCl₃ adopts a BiI₃-type layered structure with slightly distorted octahedral ScCl₆ units, as determined by neutron diffraction and DFT studies .

- Comparison with Lanthanides : Sc³⁺ has a higher charge density than La³⁺ (1.032 Å) and Yb³⁺ (0.985 Å), leading to stronger electrostatic interactions and shorter bond lengths (Sc–Cl: ~2.285 Å) .

Hydration Behavior

- ScCl₃·6H₂O vs. Lanthanide Hydrates : Unlike lanthanide chlorides (e.g., LaCl₃·7H₂O), ScCl₃·6H₂O forms a hexahydrate rather than a heptahydrate. Dehydration studies show distinct thermodynamic pathways, with ScCl₃·6H₂O releasing water molecules at lower temperatures compared to LaCl₃·7H₂O .

Physical and Chemical Properties

Table 1: Key Properties of ScCl₃·6H₂O and Comparable Chloride Hydrates

Biological Activity

Scandium chloride hexahydrate (ScCl3·6H2O) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and renal health. This article explores its biological properties, including antiproliferative effects, potential toxicity, and interactions with biological systems.

- Molecular Formula: ScCl3·6H2O

- Molecular Weight: 259.41 g/mol

- Appearance: White crystalline powder

- Melting Point: 63-66 °C

- Solubility: Highly soluble in water; insoluble in ethanol

Antiproliferative Effects

Recent studies have indicated that Scandium chloride hexahydrate exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Scandium Polysaccharide Complexes

A study investigated the effect of Scandium-polysaccharide complexes on human cancer cell lines, including osteosarcoma (MNNG/HOS), melanoma (A375), lung adenocarcinoma (A549), and breast cancer (MDA231) cells. The results demonstrated:

- Cell Viability Reduction: At a concentration of 200 µg/mL, there was a reduction in cell viability by approximately 25% after 160 hours of exposure.

- Optimal Metal-to-Ligand Ratio: The most effective reduction in cell proliferation was observed at a metal-to-ligand ratio of 1:2, achieving a decrease of about 55-88% in cell proliferation rates across various cell lines .

| Cell Line | Concentration (µg/mL) | Cell Viability Reduction (%) |

|---|---|---|

| MNNG/HOS | 200 | 25 |

| A375 | 200 | Significant reduction noted |

| A549 | Variable | Notable decrease observed |

| MDA231 | Variable | Similar trends as above |

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of scandium compounds warrants careful consideration.

Renal Toxicity Studies

Research has shown that scandium accumulation in plasma can correlate with adverse health effects, particularly in patients with chronic renal failure (CRF). In a study involving predialysis patients:

- Increased Plasma Levels: Patients exhibited higher plasma levels of scandium compared to healthy controls.

- Correlation with Renal Function: Elevated scandium levels were negatively correlated with glomerular filtration rate (GFR) and positively correlated with creatinine and urea levels, indicating potential nephrotoxicity .

The biological activity of scandium chloride may be attributed to its interaction with cellular signaling pathways. It has been suggested that scandium can alter growth factor-receptor signaling and transmembrane protein interactions, leading to reduced cell proliferation. The polyelectrolyte nature of scandium complexes may enhance their biological effects by modifying the conformation and activity of polysaccharides used in complexation .

Summary of Findings

The biological activity of Scandium chloride hexahydrate includes:

- Antiproliferative Effects: Significant reduction in cell viability across various cancer cell lines.

- Toxicity Concerns: Potential nephrotoxicity linked to elevated plasma levels in patients with renal impairment.

- Mechanistic Insights: Modulation of cellular signaling pathways contributing to antiproliferative effects.

Q & A

Q. What are the critical physical and chemical properties of ScCl₃·6H₂O relevant to experimental design?

ScCl₃·6H₂O is a hygroscopic, white crystalline solid with a molecular weight of 259.41 g/mol. Key properties include:

- Solubility : Highly soluble in water, forming acidic solutions due to hydrolysis .

- Density : 2.39 g/cm³ (anhydrous form) .

- Melting Point : Decomposes upon heating, with dehydration steps occurring before reaching the anhydrous melting point (960°C) .

- Stability : Stable under recommended storage conditions (dry, sealed containers) but prone to deliquescence .

Methodological Note : When designing experiments, use inert atmospheres (e.g., argon gloveboxes) to prevent moisture absorption. Calibrate thermal analysis (TGA/DSC) to monitor dehydration steps .

Q. How should ScCl₃·6H₂O be handled to ensure safety and reproducibility?

- Handling : Avoid dust formation; use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles .

- Storage : Store in airtight containers at room temperature (20–25°C) with desiccants to mitigate hygroscopicity .

- Waste Disposal : Neutralize acidic residues before disposal. Do not release into waterways due to potential environmental toxicity .

Methodological Note : Pre-dry samples under vacuum (40–60°C) to remove surface moisture before weighing for stoichiometric accuracy .

Advanced Research Questions

Q. What are the mechanistic pathways for the dehydration of ScCl₃·6H₂O, and how do intermediate solvation states affect reactivity?

Dehydration occurs stepwise:

Loss of 3 H₂O molecules (50–100°C), forming ScCl₃·3H₂O.

Further dehydration (100–200°C) yields anhydrous ScCl₃ .

Intermediate States : The trihydrate (ScCl₃·3H₂O) exhibits distinct coordination geometry, influencing its Lewis acidity in catalytic applications. X-ray diffraction (XRD) and IR spectroscopy are critical for characterizing intermediate phases .

Methodological Note : Use dynamic heating rates (e.g., 5°C/min in TGA) to resolve overlapping dehydration steps. Pair with mass spectrometry (MS) to detect evolved H₂O .

Q. How do ionic radii and coordination number variations of Sc³⁺ influence its behavior in chloride-based systems?

- Ionic Radius : Sc³⁺ has a small ionic radius (~0.885 Å in octahedral coordination), leading to high charge density and strong interactions with ligands .

- Coordination Chemistry : Sc³⁺ typically adopts 6-coordinate geometry in aqueous solutions but may shift to 4-coordinate in nonpolar solvents, altering reactivity in organometallic syntheses .

Methodological Note : Use extended X-ray absorption fine structure (EXAFS) to probe coordination changes. Compare with Shannon-Prewitt ionic radii tables to predict bond-length trends .

Q. How can scandium be selectively extracted from mixed chloride solutions (e.g., Al³⁺/Sc³⁺ systems)?

- Crystallization : Leverage differences in solubility products (Ksp). For example, AlCl₃·6H₂O crystallizes at lower HCl concentrations than ScCl₃·6H₂O .

- Solvent Extraction : Use tributyl phosphate (TBP) in acidic media to selectively complex Sc³⁺ .

Methodological Note : Optimize pH (<1.5) and chloride ion activity to suppress Al³⁺ co-extraction. Validate purity via ICP-MS .

Q. How do researchers resolve contradictions in reported thermodynamic data (e.g., dehydration enthalpies)?

Discrepancies often arise from:

- Sample Purity : Trace impurities (e.g., oxychlorides) alter thermal profiles. Use high-purity (>99.9%) ScCl₃·6H₂O .

- Experimental Conditions : Heating rates and atmosphere (static vs. flowing gas) affect observed dehydration steps .

Methodological Note : Cross-validate data using multiple techniques (e.g., TGA, DSC, and isothermal gravimetry). Reference peer-reviewed studies with detailed experimental protocols .

Q. Data Analysis and Interpretation

Q. What spectroscopic methods are most effective for characterizing ScCl₃·6H₂O and its derivatives?

- Raman Spectroscopy : Identifies Sc–Cl and Sc–O vibrational modes (~300–400 cm⁻¹) .

- NMR Spectroscopy : ⁴⁵Sc NMR detects coordination changes (e.g., shifts from octahedral to tetrahedral environments) .

- XRD : Resolves crystalline phase transitions during dehydration .

Methodological Note : For hygroscopic samples, use sealed capillaries or inert sample holders to prevent moisture interference .

Q. How can computational modeling (e.g., DFT) complement experimental studies on ScCl₃·6H₂O?

Density functional theory (DFT) can:

- Predict intermediate hydration states and their stability.

- Simulate Sc³⁺ ligand-exchange kinetics in solution .

Methodological Note : Validate computational models against experimental XRD and EXAFS data. Use software packages like VASP or Gaussian with Sc³⁺ pseudopotentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.